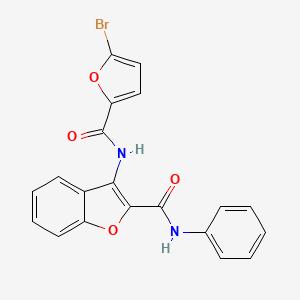

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Description

3-(5-Bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide (CAS: 887888-99-5) is a benzofuran-based carboxamide derivative featuring a brominated furan moiety and an N-phenyl substituent. Its molecular formula is C20H13BrN2O4 with a molecular weight of 425.2 g/mol . The compound’s structure includes a benzofuran core linked to a 5-bromofuran-2-carboxamide group and an N-phenyl carboxamide side chain.

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O4/c21-16-11-10-15(26-16)19(24)23-17-13-8-4-5-9-14(13)27-18(17)20(25)22-12-6-2-1-3-7-12/h1-11H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCFGZOBNGUVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dichloromethane. This reaction yields N-(4-bromophenyl)furan-2-carboxamide, which can then be further functionalized through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt bacterial cell membranes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Structural and Functional Implications

In contrast, the methoxy group in CAS 887895-88-7 is electron-donating, which could enhance electrophilic reactivity at the aromatic ring . Bromine in all analogs contributes to halogen bonding, a critical interaction in protein-ligand binding .

Solubility and Lipophilicity: The morpholine substituent in CAS 346455-63-8 improves aqueous solubility due to its tertiary amine, which facilitates hydrogen bonding with water .

Synthetic Considerations :

- Synthesis of these analogs typically employs amide coupling reagents like HOBT and DIC, as seen in the preparation of 4.71 and 4.42 derivatives . Variations in substituents necessitate tailored purification steps, such as SCX cartridge chromatography for amines .

Biological Activity

Molecular Formula

- Molecular Weight : 342.77 g/mol

- Chemical Formula : C18H15BrN2O3

Structural Characteristics

The compound features a benzofuran core with a carboxamide group and a brominated furan moiety. Its unique structure may contribute to its biological activity.

The biological activity of 3-(5-bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets within cells. Similar compounds have shown the ability to modulate pathways related to cell proliferation and apoptosis, suggesting that this compound may also influence these processes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to cancer progression.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

In Vitro Studies

Several in vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against breast cancer cells (MCF7), indicating significant potency.

In Vivo Studies

Preliminary animal studies have shown that the compound exhibits anti-tumor activity in xenograft models, with treated groups demonstrating reduced tumor growth compared to controls.

Case Studies

-

Case Study on Breast Cancer :

- Objective : To evaluate the efficacy of the compound in inhibiting tumor growth.

- Method : MCF7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with morphological changes indicative of apoptosis.

-

Case Study on Lung Cancer :

- Objective : Assess the potential of the compound against A549 lung cancer cells.

- Method : Cell proliferation assays were conducted.

- Results : The compound inhibited proliferation by 60% at a concentration of 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.